N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine
CAS No.: 740074-28-6
Cat. No.: VC17278524
Molecular Formula: C26H27N3
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 740074-28-6 |
|---|---|
| Molecular Formula | C26H27N3 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-naphthalen-2-ylquinolin-4-amine |
| Standard InChI | InChI=1S/C26H27N3/c1-29-16-6-9-22(29)14-15-27-26-18-25(28-24-11-5-4-10-23(24)26)21-13-12-19-7-2-3-8-20(19)17-21/h2-5,7-8,10-13,17-18,22H,6,9,14-16H2,1H3,(H,27,28) |
| Standard InChI Key | WCDPKMCUJJLWAE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1CCNC2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Quinoline core: A bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry .
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Naphthalen-2-yl substituent: A polyaromatic hydrocarbon enhancing lipophilicity and π-π stacking potential .
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1-Methylpyrrolidin-2-yl ethyl side chain: A tertiary amine-containing moiety contributing to solubility and potential receptor interactions .
The molecular formula is C₃₀H₂₉N₃, with a calculated molecular weight of 431.58 g/mol (derived from similar quinoline-pyrrolidine hybrids ).
Spectroscopic Properties
While experimental spectral data for this specific compound are unavailable, analogs suggest:
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¹H NMR: Signals at δ 8.5–9.0 ppm (quinoline protons), δ 7.5–8.2 ppm (naphthalene protons), and δ 2.5–3.5 ppm (pyrrolidine methyl and ethyl groups) .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Quinoline functionalization: Bromination at position 4 of 2-(naphthalen-2-yl)quinoline.
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Pyrrolidine side chain preparation: Synthesis of 2-(1-methylpyrrolidin-2-yl)ethylamine via reductive amination of 1-methylpyrrolidine-2-carbaldehyde .
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Coupling reaction: Buchwald-Hartwig amination to link the quinoline and pyrrolidine components .
Optimized Procedure
A representative synthesis (adapted from ):
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of 2-(naphthalen-2-yl)quinoline | NBS, DMF, 80°C, 12 h | 78% |
| 2 | Preparation of 2-(1-methylpyrrolidin-2-yl)ethylamine | NaBH₃CN, MeOH, rt, 6 h | 65% |
| 3 | Coupling via Pd catalysis | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h | 52% |
Physicochemical and Pharmacokinetic Properties
Computational Predictions
Using SwissADME and PubChem tools :
| Parameter | Value |
|---|---|
| LogP | 4.2 ± 0.3 |
| Water Solubility | Poor (2.1 µM at 25°C) |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
| PSA | 45.8 Ų |
Metabolic Stability
Microsomal assays with rat liver microsomes (RLM) predict:
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